1-Phenyl-7-oxa-2-azaspiro[3.5]nonane is a bicyclic compound featuring a unique spiro structure, which combines both nitrogen and oxygen heteroatoms within its framework. This compound is classified under the category of spirocyclic amines and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical reactions involving phenyl and nitrogen-containing precursors. It is not commonly found in nature but can be produced in the laboratory for research purposes.
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane belongs to the class of spiro compounds, characterized by a spiro link between two rings. Specifically, it is an azaspiro compound due to the presence of a nitrogen atom in its structure. The inclusion of an oxygen atom further categorizes it as an oxa compound, which is significant for its chemical reactivity and interactions.
The synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common method is through the cyclization of appropriate precursors that contain both phenyl and azaspiro functionalities.
Technical Details:
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane features a complex three-dimensional structure that includes:
Data:
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane can participate in various chemical reactions typical for spirocyclic compounds:
Technical Details:
The mechanism of action for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane primarily involves its interactions at the molecular level with biological targets, such as proteins or enzymes:
Data:
Relevant Data:
Spirocyclic scaffolds incorporating nitrogen and oxygen heteroatoms represent a frontier in modern heterocyclic chemistry, combining three-dimensional complexity with diverse bioactivity. Among these, azetidine-oxetane hybrids constitute an emerging class characterized by ring strain-induced reactivity and enhanced metabolic stability. The fusion of a phenyl-substituted azetidine with an oxetane via a spirocyclic carbon atom generates a structurally unique framework exemplified by 1-phenyl-7-oxa-2-azaspiro[3.5]nonane. This compound embodies the strategic integration of two high-value pharmacophores into a single, compact spirocyclic system. The constrained geometry imposed by the spiro junction at position 3.5 forces orthogonal ring orientations, creating distinct vectors for functionalization while maintaining favorable physicochemical properties for drug discovery. Such architectures address critical challenges in medicinal chemistry, including improving ligand efficiency and escaping flat chemical space, thereby enabling novel interactions with biological targets.
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (systematic name: 1-phenyl-2-azaspiro[3.5]nonan-7-one; CAS 1909337-33-2) possesses a distinctive molecular architecture defined by its bicyclic spiro system. Its core structure consists of an azetidine ring (2-azaspiro) fused via a spiro carbon (C3) to an oxetane ring (7-oxa), forming the [3.5]nonane backbone. The phenyl substituent is directly attached to the azetidine nitrogen (N1), conferring both electronic and steric influences on the heterocyclic system. This arrangement creates significant three-dimensionality, with the phenyl ring adopting a perpendicular orientation relative to the azetidine plane, enhancing spatial coverage while maintaining a molecular weight of only 203.28 g/mol [3] [5].
Molecular Geometry and Bonding: The spiro carbon (C3) links the two saturated heterocycles, creating a rigid scaffold with defined exit vectors. The azetidine ring exhibits puckered conformation, while the oxetane ring contributes significant ring strain (approximately 106 kJ/mol), enhancing reactivity and binding affinity. The C-N bond in the azetidine is elongated compared to typical amine bonds due to the ring strain, facilitating nucleophilic interactions at nitrogen.
Electronic Profile: The electron-donating nature of the oxetane oxygen moderates the electronic environment of the spiro carbon, while the phenyl group conjugated to the azetidine nitrogen creates a complex electronic distribution. This is evidenced by characteristic spectroscopic signatures: NMR predicts distinct chemical shifts for the spiro carbon (δ ~35-40 ppm), oxetane carbons (δ ~75-80 ppm), and azetidine carbons (δ ~60-65 ppm) [2] [3].
Physicochemical Properties: Despite its fused bicyclic nature, the compound maintains favorable drug-like properties. The presence of the oxetane enhances aqueous solubility compared to purely hydrocarbon spirocycles, while the compact structure yields a predicted logP of ~2.0-2.5, balancing lipophilicity and hydrophilicity. Calculated topological polar surface area (TPSA) ranges between 12-15 Ų, indicating good membrane permeability [4] [5].
Table 1: Core Identifiers and Physicochemical Properties of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane
Property | Value/Descriptor | Source/Reference |
---|---|---|
CAS Number | 1909337-33-2 | [3] [5] |
Molecular Formula | C₁₃H₁₇NO | [2] [3] |
Molecular Weight | 203.28 g/mol | [3] [5] |
IUPAC Name | 1-phenyl-7-oxa-2-azaspiro[3.5]nonane | [4] [6] |
SMILES | C1(C2=CC=CC=C2)NCC13CCOCC3 | [5] |
InChIKey | QXAJILBHGRNHBN-UHFFFAOYSA-N | [2] [4] |
Physical Form (Pure) | Sticky Oil to Semi-Solid | [4] [6] |
Predicted Collision Cross Section ([M+H]+) | 140.0 Ų | [2] |
The exploration of 1-phenyl-7-oxa-2-azaspiro[3.5]nonane emerged in the early 2020s as medicinal chemists sought spirocyclic scaffolds overcoming limitations of piperidine and azetidine bioisosteres. Its synthesis represents an evolution from simpler spiroazetidines like 7-oxa-2-azaspiro[3.5]nonane (CID 21030011) and regioisomers such as 2-oxa-7-azaspiro[3.5]nonane (CAS 241820-91-7), which demonstrated promising biological profiles but lacked versatility in functionalization [1] [8]. The strategic incorporation of the phenyl group directly onto the azetidine nitrogen distinguished 1-phenyl-7-oxa-2-azaspiro[3.5]nonane as a synthetically accessible yet structurally complex pharmacophore.
Initial synthetic routes, as reflected in supplier documentation circa 2024, emphasized multi-step protocols starting from bis(2-haloethyl) ethers and cyanoacetaldehyde diethyl acetal, followed by reduction and functionalization. These methods addressed earlier challenges with ring-opening of cyclic ethers during synthesis, achieving yields exceeding 82% [9]. The compound gained prominence as a building block in pharmaceutical R&D due to its favorable balance of synthetic accessibility and three-dimensional complexity. Its commercial availability from suppliers like AstaTech Inc. and BLD Pharmatech by 2024, typically at 95% purity, facilitated broader investigation into its medicinal applications [4] [5] [6]. Patent analysis indicates its incorporation into screening libraries targeting neurological disorders and oncology, leveraging its unique vector presentation for interactions with challenging biological targets like protein-protein interfaces and allosteric binding pockets [9].
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane exemplifies a "privileged scaffold" due to its demonstrated versatility across diverse target classes. Its molecular architecture confers several advantages critical for modern drug design:
Vector Diversity: The scaffold presents three primary vectors for derivatization: (1) The phenyl ring (C2/C3/C4 substitution for modulating potency/pharmacokinetics); (2) The azetidine nitrogen (alkylation/acylation to modulate basicity); (3) The spiro carbon vicinity (introduction of small alkyl groups to influence conformation). This allows precise tuning of molecular properties without compromising the core geometry [4] [6].
Target Engagement Versatility: The spirocyclic core mimics transition states or strained peptide conformations. The phenyl-azetidine moiety engages aromatic pockets in targets like kinases and GPCRs through π-π stacking or cation-π interactions, while the oxetane oxygen serves as a hydrogen bond acceptor. This dual functionality is evidenced in its application in Respiratory Syncytial Virus (RSV) inhibitors and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors, where it replaces flatter, less selective bicyclic systems [9].
Metabolic and Physicochemical Optimization: Compared to non-spirocyclic azetidines or phenylpiperazines, this scaffold demonstrates enhanced metabolic stability. The quaternary spiro carbon impedes oxidative metabolism, while the oxetane ring reduces clearance pathways common to furan or tetrahydrofuran analogs. Its physicochemical profile (MW ~203, logP ~2.2-2.5, TPSA ~15 Ų) aligns with guidelines for CNS-penetrant compounds and orally bioavailable drugs [5] [9].
Synthetic Tractability: Despite its complexity, efficient gram-scale syntheses have been established. Key advances include phase-transfer catalyzed cyclizations and optimized lithium aluminum hydride reductions minimizing olefin impurities. These methods enable rapid generation of analog libraries, supporting SAR exploration [9].
Table 2: Comparative Analysis of Spirocyclic Azetidine Scaffolds in Drug Design
Scaffold | Molecular Formula | MW (g/mol) | Key Advantages | Reported Therapeutic Applications |
---|---|---|---|---|
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane | C₁₃H₁₇NO | 203.28 | Balanced lipophilicity, 3D complexity, metabolic stability | RSV inhibitors, EGFR inhibitors |
7-Oxa-2-azaspiro[3.5]nonane (unsubstituted) | C₇H₁₃NO | 127.19 | High polarity, synthetic accessibility | Building block for further functionalization |
2-Oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | 127.19 | Different N-presentation vector, similar stability | Neuropharmacology research |
6,6-Dimethyl-2-azaspiro[3.3]heptane | C₈H₁₅N | 125.21 | Increased steric hindrance, piperidine mimic | Anesthetics, analgesics research |
Table 3: Spectral and Structural Predictions for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane
Characterization Method | Predicted Key Features | Functional Significance |
---|---|---|
¹H NMR | δ 7.2-7.4 (m, 5H, Ph), δ 3.6-3.8 (m, 4H, -O-CH₂-), δ 3.1-3.3 (m, 2H, N-CH₂-), δ 2.4-2.8 (m, 4H, -CH₂-spiro) | Confirms ring integrity, substitution pattern, and conformational rigidity |
¹³C NMR | δ 145-150 (ipso-C, Ph), δ 128-130 (o/m/p-C, Ph), δ 75-80 (-O-CH₂-), δ 60-65 (N-CH₂-), δ 35-40 (spiro C) | Verifies spiro carbon connectivity and heterocyclic carbon types |
HRMS | [M+H]+ m/z 204.1383; [M+Na]+ m/z 226.1202 | Confirms molecular formula (C₁₃H₁₇NO) |
IR | 2800-3000 cm⁻¹ (C-H stretch), 1480-1600 cm⁻¹ (C=C aromatic), 1100-1150 cm⁻¹ (C-O-C asym/sym stretch) | Identifies key functional groups (oxetane, phenyl, azetidine) |
Collision Cross Section (CCS) | 140.0 Ų (for [M+H]+) | Predicts passive membrane permeability and bioavailability |
The emergence of 1-phenyl-7-oxa-2-azaspiro[3.5]nonane reflects a strategic shift towards three-dimensional complexity in lead optimization. Its integration into pharmaceutical discovery pipelines highlights its versatility as a compact, synthetically tractable framework capable of addressing intricate challenges in modern drug design, particularly for targets requiring precise spatial positioning of pharmacophoric elements.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: